N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide
Description
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Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N7O2/c1-11-7-18(27-20(33)15-6-5-13(24)9-17(15)25)32(30-11)22-28-19-16(21(34)29-22)10-26-31(19)14-4-2-3-12(23)8-14/h2-10H,1H3,(H,27,33)(H,28,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDSFWLJPJKLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide is a heterocyclic compound that has been synthesized and tested for its in-vitro anticancer activity against various cancer cell lines
Mode of Action
It is known that the compound has demonstrated good to moderate anticancer activity, with most compounds showing activity against renal cancer cell lines.
Biochemical Pathways
It is known that pyrazolo[3,4-d]pyrimidines are reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, parkinson’s disease, skin cancer cell lines (g-361), cns cancer (sf-268) and human leukemia (hl-60).
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with Akt kinases, a group of enzymes involved in cell signaling pathways. These interactions could influence the phosphorylation of Akt and downstream biomarkers, potentially affecting cellular processes such as cell proliferation and survival.
Cellular Effects
In cellular contexts, N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide may have significant effects. For instance, it has been suggested that this compound can inhibit tumor growth in a breast cancer xenograft model. This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through interactions with biomolecules such as Akt kinases. These interactions could lead to changes in enzyme activity, potentially influencing gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
It has been noted that this compound demonstrates good preclinical drug metabolism and pharmacokinetics (DMPK) properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
